![molecular formula C17H18Cl2N2O3S B351865 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine CAS No. 865591-37-3](/img/structure/B351865.png)
1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine
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Overview
Description
1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective noradrenergic neurotoxin that has been shown to selectively damage noradrenergic neurons in the brain.
Mechanism of Action
1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine selectively damages noradrenergic neurons by inducing oxidative stress and apoptosis. It has been shown to cause a decrease in the levels of norepinephrine in the brain, which is a neurotransmitter that is primarily produced by noradrenergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine depend on the dose and route of administration. In general, 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has been shown to cause a decrease in the levels of norepinephrine in the brain, which can lead to changes in behavior and physiology. 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has been shown to cause an increase in anxiety-like behavior in rodents, as well as changes in cardiovascular and thermoregulatory responses.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively damage these neurons and study their role in various physiological and behavioral processes. However, 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has some limitations as well. It can be toxic at high doses, and its effects can vary depending on the dose and route of administration. Additionally, the use of 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine in humans is limited due to ethical concerns.
Future Directions
There are several future directions for research on 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine. One area of interest is the role of noradrenergic neurons in drug addiction. 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has been shown to decrease the rewarding effects of drugs of abuse, and further research could lead to the development of new treatments for addiction. Another area of interest is the role of noradrenergic neurons in stress and anxiety. 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has been shown to increase anxiety-like behavior in rodents, and further research could lead to the development of new treatments for anxiety disorders.
Conclusion:
1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine, or 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective noradrenergic neurotoxin that has been shown to selectively damage noradrenergic neurons in the brain. 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has been used in studies on stress, anxiety, depression, and drug addiction, among others. While 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has some limitations, it has several advantages for use in lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine can be synthesized using a method that involves the reaction of 2,5-dichloroaniline with 4-methoxybenzenesulfonyl chloride in the presence of piperazine. The resulting product is then purified using column chromatography.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has been widely used in scientific research to selectively damage noradrenergic neurons in the brain. This has been particularly useful in studying the role of noradrenergic neurons in various physiological and behavioral processes. 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has been used in studies on stress, anxiety, depression, and drug addiction, among others.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-24-14-3-5-15(6-4-14)25(22,23)21-10-8-20(9-11-21)17-12-13(18)2-7-16(17)19/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDYYPFEDFPCQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine |
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